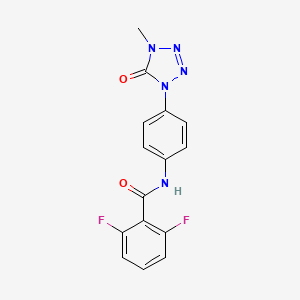

2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

One study focused on the crystal structure of benzamide and pentafluorobenzoic acid, which shows how amide and carboxylic acid molecules interact via hydrogen bonds, highlighting the importance of structural analysis in understanding molecular interactions (W. Jankowski, M. Gdaniec, & T. Połoński, 2006).

Aggregation and Molecular Interaction

Another study presented an analysis of N-(difluorophenyl)benzamides, demonstrating how fluorine atoms affect molecular aggregation and complex C–F/C–H disorder, which is vital for understanding molecular behavior in various environments (P. Mocilac, I. A. Osman, & J. Gallagher, 2016).

Anticancer Evaluation

Research on substituted benzamides for anticancer activity shows the potential of such compounds in developing new therapeutic agents. The study indicates moderate to excellent anticancer activity against various cancer cell lines, demonstrating the role of chemical modifications in enhancing biological activity (B. Ravinaik et al., 2021).

Polymer Science

The synthesis of block copolymers containing well-defined aramides highlights the application of benzamides in creating new materials with potential uses in various industries, including electronics and biomedical fields (T. Yokozawa et al., 2002).

Antimicrobial Activity

A study on thiourea derivatives of benzamides tested against bacterial cells shows significant anti-pathogenic activity, especially against strains known for biofilm growth. This research underscores the potential of fluorinated benzamides in developing new antimicrobial agents (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Mecanismo De Acción

Target of Action

The primary target of the compound 2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is the Calcium Release-Activated Calcium (CRAC) channel . The CRAC channel plays a crucial role in T cell function and is involved in the pathogenesis of several autoimmune diseases .

Mode of Action

This compound acts as a potent and selective inhibitor of the CRAC channel . It interacts with the CRAC channel, inhibiting its function, which in turn modulates T cell activity .

Biochemical Pathways

The inhibition of the CRAC channel by this compound affects the calcium signaling pathway . This disruption can lead to downstream effects such as the modulation of T cell activity, which is implicated in various autoimmune diseases .

Pharmacokinetics

The compound this compound exhibits good potency, selectivity, and significant pharmacokinetic properties . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of T cell activity through the inhibition of the CRAC channel . This can potentially lead to therapeutic effects in the treatment of inflammatory diseases such as rheumatoid arthritis .

Propiedades

IUPAC Name |

2,6-difluoro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N5O2/c1-21-15(24)22(20-19-21)10-7-5-9(6-8-10)18-14(23)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAIJKWTXCIDLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2582820.png)

![2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582822.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)

![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)